molecular formula C14H10BrN5OS B5960928 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B5960928
M. Wt: 376.23 g/mol
InChI Key: CPXNIVXCOYQNGT-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a synthetic organic compound that features a bromine atom, a mercapto group, a pyridinyl group, and a triazole ring

Properties

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXNIVXCOYQNGT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the mercapto group: This can be done through thiolation reactions.

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution.

    Final assembly: The final compound is assembled through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Disulfides: From oxidation of the mercapto group.

    Reduced triazoles: From reduction reactions.

    Substituted phenols: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and pyridinyl group could facilitate binding to specific sites, while the mercapto group might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the pyridinyl group.

    2-((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the bromine atom.

    4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks both the pyridinyl group and the bromine atom.

Uniqueness

The presence of the bromine atom, mercapto group, pyridinyl group, and triazole ring in 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL makes it unique. These functional groups can confer specific chemical reactivity and biological activity, making the compound versatile for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.